4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde
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Overview
Description
4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde: is an organic compound with the molecular formula C19H16O3 and a molecular weight of 292.33 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a methoxy group, a naphthyloxy group, and a benzaldehyde moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-naphthol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 80-100°C
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and naphthyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: 4-Methoxy-3-[(2-naphthyloxy)methyl]benzoic acid
Reduction: 4-Methoxy-3-[(2-naphthyloxy)methyl]benzyl alcohol
Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-[(2-naphthyloxy)methyl]benzylamine
Scientific Research Applications
4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and interactions, particularly in proteomics research.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The methoxy and naphthyloxy groups may also contribute to its overall reactivity and binding affinity.
Comparison with Similar Compounds
4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the naphthyloxy group.
4-Methoxybenzaldehyde: Lacks both the naphthyloxy and additional methoxy groups.
3-Hydroxy-4-methoxybenzaldehyde: Contains a hydroxyl group instead of the naphthyloxy group.
Uniqueness: 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde is unique due to the presence of both the methoxy and naphthyloxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its utility in various chemical reactions and research applications, making it a valuable compound in scientific studies.
Properties
IUPAC Name |
4-methoxy-3-(naphthalen-2-yloxymethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19-9-6-14(12-20)10-17(19)13-22-18-8-7-15-4-2-3-5-16(15)11-18/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIZDXPFRYFCMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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